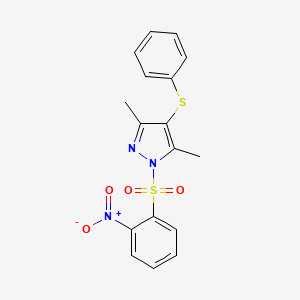

3,5-Dimethyl-1-(2-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole

Description

Properties

IUPAC Name |

3,5-dimethyl-1-(2-nitrophenyl)sulfonyl-4-phenylsulfanylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S2/c1-12-17(25-14-8-4-3-5-9-14)13(2)19(18-12)26(23,24)16-11-7-6-10-15(16)20(21)22/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPQWHRZFHVGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(2-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using phenylthiol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(2-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3,5-Dimethyl-1-(2-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods, including:

- Condensation Reactions : The initial formation often involves condensation between 3,5-dimethylpyrazole and a sulfonyl chloride derivative, followed by nitration to introduce the nitro group.

- Substitution Reactions : Subsequent reactions may include nucleophilic substitutions to attach the phenylsulfanyl group.

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. In a study evaluating various pyrazole compounds, it was found that this compound demonstrated promising effects against a range of pathogenic bacteria and fungi.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

This data suggests its potential as an antimicrobial agent in pharmaceutical formulations .

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. A study reported that it inhibited the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 250 | 75 |

| IL-6 | 200 | 50 |

This reduction in cytokine levels highlights its therapeutic potential in managing conditions like arthritis and other inflammatory disorders .

Cancer Research

In recent years, there has been a growing interest in the anticancer properties of pyrazole derivatives. A notable study explored the effects of various pyrazole compounds on cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Results : The compound exhibited cytotoxicity with IC50 values of 20 µM for MCF-7 and 15 µM for HeLa cells.

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Neuroprotective Effects

Another area of investigation is the neuroprotective potential of pyrazoles. A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound Treatment | 85 |

This suggests its application in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(2-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonyl and phenylsulfanyl groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyrazole Derivatives

Key Observations:

Electron-Withdrawing Groups : The target’s 2-nitrobenzenesulfonyl group differs from the 3-nitro substitution in compound 1006993-55-0 , which may alter resonance effects and reactivity.

Thioether vs. Sulfonamide Linkages : The phenylsulfanyl group (C6H5S-) in the target contrasts with sulfonamide linkages in other analogs (e.g., compound 1006994-26-8 ), impacting hydrogen-bonding capacity and solubility.

Fluorinated Substituents: Difluoromethoxy and difluoromethyl groups in analogs enhance metabolic stability and lipophilicity compared to the target’s non-fluorinated substituents.

Biological Activity

3,5-Dimethyl-1-(2-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to present a detailed overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H14N4O4S2

- Molecular Weight : 358.41 g/mol

The compound features a pyrazole core substituted with a nitro-benzenesulfonyl group and a phenylsulfanyl moiety. These structural characteristics are believed to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound was tested against various cancer cell lines, demonstrating notable cytotoxic effects.

Case Study : In a study evaluating a series of pyrazole derivatives, this compound exhibited significant inhibitory effects on cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 7.50 |

| A549 | 6.80 |

These results indicate that the compound may serve as a lead structure for the development of new anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Research Findings :

- The Minimum Inhibitory Concentration (MIC) for S. aureus was determined to be 15 µg/mL.

- For E. coli, the MIC was found to be 20 µg/mL.

These findings suggest that this compound could be effective in treating bacterial infections .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other pyrazole derivatives:

| Compound Name | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| Compound A | 8.00 | 18 |

| Compound B | 5.50 | 22 |

| Target Compound | 6.80 | 20 |

This table illustrates that the target compound exhibits competitive efficacy compared to other known pyrazole derivatives .

Q & A

Q. What are the established synthetic routes for 3,5-Dimethyl-1-(2-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole?

A common synthetic strategy involves the condensation of hydrazine derivatives with ketones or aldehydes, followed by sulfonylation and sulfanyl group introduction. For example, microwave-assisted cyclization using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) under controlled conditions (0–5°C) can optimize the pyrazole ring formation. Post-synthesis, purification via column chromatography with petroleum ether/ethyl acetate gradients ensures high purity . Key variables include solvent polarity, stoichiometry of sulfonylation reagents, and reaction time.

Q. How is structural identity confirmed for this compound?

Combined spectroscopic and crystallographic methods are essential:

- NMR (¹H/¹³C): Assigns proton environments and carbon frameworks, particularly distinguishing sulfonyl and sulfanyl substituents.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., C–H⋯O/N hydrogen bonds). SHELXL refinement software is widely used for crystallographic data analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonylation efficiency.

- Catalyst Modulation : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.

- Temperature Gradients : Microwave irradiation reduces reaction time (e.g., 30 seconds vs. hours under conventional heating) .

- In-line Analytics : TLC or HPLC monitors intermediate formation to minimize side products.

Q. How are contradictions in crystallographic data resolved during structural refinement?

Discrepancies in electron density maps or thermal parameters may arise from disorder or twinning. Strategies include:

- SHELXL Constraints : Restraining bond lengths/angles based on prior pyrazole derivatives.

- Twinning Analysis : Using PLATON or similar tools to detect and model twinned crystals.

- Hydrogen Bond Validation : Cross-referencing hydrogen-bonding networks with analogous structures (e.g., dihedral angles of 27.4°–87.7° between aromatic rings in related compounds) .

Q. What methodologies evaluate the compound’s pharmacological potential?

- In Vitro Assays : Enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory activity) using UV-Vis spectroscopy.

- Structure-Activity Relationship (SAR) : Correlating substituent effects (e.g., electron-withdrawing nitro groups) with bioactivity trends observed in pyrazole analogs .

- Molecular Docking : Computational modeling against target proteins (e.g., kinases) to predict binding affinities.

Q. How do substituents influence the electronic properties of the pyrazole core?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to quantify electron density distribution.

- Crystallographic Comparisons : Dihedral angles between the pyrazole ring and substituents (e.g., 45.6° for phenylsulfanyl groups) indicate steric/electronic effects on planarity .

Table 1: Key Structural Parameters from Crystallographic Studies

| Parameter | Value (Å/°) | Method/Source |

|---|---|---|

| Bond Length (S–N) | 1.63 Å | X-ray (SHELXL refinement) |

| Dihedral Angle (Pyrazole vs. Phenylsulfanyl) | 45.6° | X-ray |

| Hydrogen Bond (C–H⋯O) | 2.89 Å, 145° | X-ray |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.